molecular formula C10H7NO3 B11905405 2-Methylquinoline-4,5,8(1H)-trione CAS No. 90800-43-4

2-Methylquinoline-4,5,8(1H)-trione

Cat. No.: B11905405
CAS No.: 90800-43-4
M. Wt: 189.17 g/mol
InChI Key: KJLIJEUZKMWVAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxy-2-methylquinoline-5,8-dione: is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core with hydroxy and methyl groups at specific positions. It is known for its significant biological and pharmaceutical activities, making it valuable in drug research and development .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Scientific Research Applications

Antimicrobial and Antiviral Activities

Research indicates that derivatives of quinoline compounds, including 2-Methylquinoline-4,5,8(1H)-trione, exhibit notable antimicrobial properties. Studies have shown that quinoline derivatives can effectively combat various viral strains, including those responsible for Zika virus and herpes virus infections . The unique structure of this compound may contribute to its efficacy against these pathogens.

Neurodegenerative Disease Research

Recent studies have explored the potential of this compound in the context of neurodegenerative diseases such as Alzheimer's disease. It has been proposed that this compound can modulate amyloid-beta aggregation processes, which are critical in the pathogenesis of Alzheimer's disease. The development of quinolinetrione-tacrine hybrids has shown promise in targeting multiple pathways involved in neurodegeneration .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Various studies have synthesized derivatives that demonstrate antiproliferative activity against several cancer cell lines, including human cervix carcinoma and colorectal adenocarcinoma cells . The structural complexity of this compound allows for modifications that could enhance its therapeutic efficacy.

Organic Synthesis

The synthesis of this compound involves various methodologies that allow for the creation of derivatives with enhanced biological activities. Multi-component reactions have been noted for their efficiency in producing target compounds with high yields while adhering to green chemistry principles . These synthetic routes are crucial for developing new derivatives that may exhibit different physical properties or biological activities.

Drug Development

The compound's ability to interact with various biological targets makes it a valuable scaffold in drug discovery. The exploration of structure-activity relationships (SAR) has led to the identification of new hybrids that maintain desirable pharmacological properties while minimizing toxicity . The drug-likeness and bioavailability profiles of these compounds have been assessed using computational methods to predict their potential as therapeutic agents.

Mechanism of Action

The mechanism of action of 4-hydroxy-2-methylquinoline-5,8-dione involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or proteins, leading to its biological effects. For example, it has been shown to inhibit phosphodiesterase 10A (PDE10A), which is involved in various cellular processes .

Biological Activity

2-Methylquinoline-4,5,8(1H)-trione is a heterocyclic compound characterized by a quinoline structure with three carbonyl groups located at positions 4, 5, and 8. Its molecular formula is C10H7NC_{10}H_{7}N with a molecular weight of approximately 191.17 g/mol. This compound's unique structural complexity contributes to its diverse biological activities and potential applications in medicinal chemistry and organic synthesis.

Antitumor Activity

Recent studies have highlighted the antitumor potential of quinoline derivatives, including this compound. Research indicates that compounds within this class can exert significant antitumor effects through various mechanisms:

  • Histone Deacetylase Inhibition : Quinoline-based compounds have shown selective inhibition of HDAC class I enzymes, which are crucial in cancer cell growth regulation. For instance, certain synthesized derivatives demonstrated potent inhibitory effects against myelogenous leukemia cell lines, outperforming standard treatments like vorinostat .
  • Microtubule Disruption : Compounds similar to this compound have been found to inhibit tubulin polymerization effectively. This action leads to cell cycle arrest and apoptosis in cancer cells, as evidenced by flow cytometric analyses .

Antimicrobial and Antimalarial Properties

Quinoline derivatives are also recognized for their antimicrobial and antimalarial activities:

  • Antimicrobial Effects : The structural features of this compound may contribute to its ability to combat various bacterial strains. Similar compounds have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.
  • Antimalarial Activity : Research has shown that quinoline derivatives exhibit micromolar potency against Plasmodium falciparum strains. The mechanisms involve interference with the parasite's metabolic pathways, making them promising candidates for antimalarial drug development .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : The compound may interact with key enzymes involved in cancer progression and microbial resistance.
  • Induction of Apoptosis : Studies suggest that it may trigger apoptotic pathways in cancer cells through the modulation of Bcl-2 family proteins, leading to increased expression of pro-apoptotic factors like Bax .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other quinoline derivatives:

Compound NameStructure CharacteristicsUnique Features
4-Methylquinoline-2,5-dioneQuinoline structure with two carbonyl groupsDifferent reactivity patterns due to fewer carbonyls
6-Methylquinoline-3-carboxylic acidContains a carboxylic acid groupKnown for solubility and potential as a drug scaffold
8-HydroxyquinolineHydroxyl group at position 8Notable for chelating properties with metals

The arrangement of three carbonyls in this compound distinguishes it from these compounds and enhances its biological activity.

Case Study: Anticancer Efficacy

A study focusing on the anticancer efficacy of synthesized quinoline derivatives revealed that specific modifications could enhance their potency. For example:

  • Compound Modifications : Derivatives bearing hydroxyl groups exhibited stronger inhibitory effects on cell growth compared to those with carboxylic acid groups. The most potent compound induced significant cell cycle arrest at the G2/M phase in various cancer cell lines .

Research Findings on Antimicrobial Activity

In vitro studies have demonstrated that certain quinoline derivatives possess substantial antimicrobial properties. Notably:

  • Cytotoxicity Assays : Compounds were evaluated against HepG2 and HeLa cell lines to assess their cytotoxicity alongside antimicrobial activity against resistant bacterial strains. Results indicated no significant cytotoxicity at concentrations up to 100 µg/mL while maintaining effective antimicrobial action .

Properties

CAS No.

90800-43-4

Molecular Formula

C10H7NO3

Molecular Weight

189.17 g/mol

IUPAC Name

2-methyl-1H-quinoline-4,5,8-trione

InChI

InChI=1S/C10H7NO3/c1-5-4-8(14)9-6(12)2-3-7(13)10(9)11-5/h2-4H,1H3,(H,11,14)

InChI Key

KJLIJEUZKMWVAO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C2=C(N1)C(=O)C=CC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.